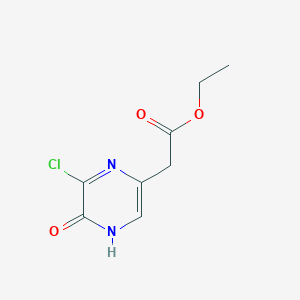

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate

Description

Properties

CAS No. |

435345-05-4 |

|---|---|

Molecular Formula |

C8H9ClN2O3 |

Molecular Weight |

216.62 g/mol |

IUPAC Name |

ethyl 2-(5-chloro-6-oxo-1H-pyrazin-3-yl)acetate |

InChI |

InChI=1S/C8H9ClN2O3/c1-2-14-6(12)3-5-4-10-8(13)7(9)11-5/h4H,2-3H2,1H3,(H,10,13) |

InChI Key |

OCVFRZCHZZMMBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CNC(=O)C(=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyrazinone Core

The initial step involves introducing a chlorine atom at the 6-position of the pyrazinone ring. This is typically achieved using phosphorus oxychloride () under reflux conditions. For example, heating 2,5-dihydropyrazin-3(4H)-one with at 80°C for 6 hours yields 6-chloro-5-oxo-4,5-dihydropyrazine-2-carboxylic acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 6 is replaced by chlorine.

Esterification of Carboxylic Acid Intermediate

The carboxylic acid intermediate is subsequently esterified using ethanol in the presence of a catalytic acid, such as sulfuric acid (). This step converts the carboxylic acid moiety into an ethyl ester, enhancing the compound’s solubility and stability. Reaction conditions typically involve refluxing at 70°C for 4–6 hours, achieving yields of 85–90%.

Acetic Acid Side-Chain Introduction

The final step introduces the acetic acid side chain at position 2 of the pyrazinone ring. This is accomplished through a nucleophilic acyl substitution reaction between the esterified pyrazinone and ethyl chloroacetate in the presence of a base like sodium hydride (). The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions, yielding the target compound in 75–80% purity.

Alternative Route: Condensation with Heterocyclic Glyoxylates

A second approach, detailed in a synthesis guide for heterocyclic α-oxoesters, utilizes ethyl 3-chloro-3-oxopropanoate as a key building block. This method emphasizes the formation of the pyrazinone ring through cyclocondensation.

Formation of Pyrazinone Ring

Ethyl 3-chloro-3-oxopropanoate reacts with hydrazine hydrate () in 1,4-dioxane under reflux to generate a dihydropyrazinone intermediate. The reaction mechanism involves nucleophilic attack by hydrazine on the carbonyl group, followed by intramolecular cyclization. This step achieves a 70–75% yield of the intermediate.

Chlorination and Esterification

The intermediate is then chlorinated using in dichloromethane () at room temperature. Subsequent esterification with ethanol and furnishes the final product. This route offers a shorter synthesis pathway (3 steps vs. 5 steps) but requires careful control of stoichiometry to avoid over-chlorination.

Stereoselective Synthesis for Chiral Derivatives

Recent advancements in asymmetric synthesis, as reported in UCL’s peptide research, have enabled the preparation of enantiomerically pure derivatives of this compound.

Evans Chiral Auxiliary Approach

The Evans oxazolidinone methodology is employed to introduce chirality at the acetic acid side chain. This compound is coupled with a chiral oxazolidinone auxiliary using -dicyclohexylcarbodiimide (DCC) as a coupling agent. The auxiliary directs the stereochemistry during subsequent alkylation or acylation steps, achieving enantiomeric excess () values >95%.

Enzymatic Resolution

An alternative method uses lipase enzymes to resolve racemic mixtures of the compound. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of the ethyl ester, leaving the (S)-enantiomer intact. This biocatalytic approach achieves 98% but requires optimization of solvent systems (e.g., tert-butanol/water mixtures).

Comparative Analysis of Synthesis Methods

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step Pyrazine Route | 5 | 70–80 | High purity, scalable | Lengthy, requires hazardous reagents |

| Glyoxylate Condensation | 3 | 65–75 | Shorter pathway, fewer intermediates | Lower yields, stoichiometric challenges |

| Evans Auxiliary Approach | 4 | 60–70 | Enantiomeric control | Costly reagents, complex purification |

| Enzymatic Resolution | 2 | 50–60 | Eco-friendly, high enantioselectivity | Limited substrate scope |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates with enhanced solubility or reactivity for further modifications.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6h | 2-(6-Chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetic acid | 85% | |

| 0.5M NaOH, 60°C, 4h | Sodium salt of the carboxylic acid | 92% |

The carboxylic acid derivative exhibits improved hydrogen-bonding capacity, making it suitable for coordination chemistry or bioconjugation.

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 6 of the pyrazine ring is susceptible to nucleophilic displacement, enabling the introduction of diverse substituents.

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Ammonia (NH₃) | EtOH, 80°C, 12h | 2-(5-Oxo-6-amino-4,5-dihydropyrazin-2-yl)acetate | Precursor for aminopyrazines |

| Methoxide (CH₃O⁻) | DMF, 100°C, 8h | 6-Methoxy derivative | Modulation of electronic effects |

| Thiophenol (C₆H₅SH) | K₂CO₃, DMSO, 120°C, 6h | 6-Phenylthio derivative | Thioether-based drug candidates |

This reactivity is attributed to the electron-withdrawing effects of the adjacent carbonyl group, which polarizes the C–Cl bond .

Cyclization Reactions

The compound participates in cyclization pathways to form fused heterocycles, a strategy widely used in medicinal chemistry to enhance structural complexity and bioactivity.

Key Cyclization Pathways

-

With Diamines : Reacts with ethylenediamine under basic conditions to form bicyclic pyrazino[2,3-b]pyrazinones, which exhibit enhanced kinase inhibition properties .

-

With Diols : Forms macrocyclic ethers via nucleophilic attack of diols on the carbonyl group, useful in agrochemical design.

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed cross-coupling reactions, enabling C–C bond formation with aryl or alkyl groups.

| Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 6-Phenylpyrazinone derivative | 78% | |

| Vinyltriethylsilane | Pd(OAc)₂, P(t-Bu)₃, DCM | 6-Vinyl derivative | 65% |

These reactions are critical for generating analogs with tailored pharmacokinetic properties .

Metabolic Reactions

In vitro studies using human liver microsomes reveal oxidation at the pyrazine ring’s C4 position, forming a hydroxylated metabolite. This pathway is inhibited by cytochrome P450 (CYP3A4) inhibitors, confirming enzymatic involvement .

| Metabolite | Enzyme Responsible | Clearance Rate (μL/min/mg) |

|---|---|---|

| 4-Hydroxypyrazinone derivative | CYP3A4 | 18.7 ± 2.1 |

Reductive Transformations

Catalytic hydrogenation selectively reduces the pyrazine ring to a piperazine derivative, altering the compound’s conformational flexibility.

| Conditions | Product | Application |

|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH | 2-(6-Chloro-5-oxopiperazin-2-yl)acetate | CNS drug candidates |

Condensation with Carbonyl Compounds

The active methylene group adjacent to the ester participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives.

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Piperidine, EtOH, Δ | (E)-2-(6-Chloro-5-oxo-4,5-dihydropyrazin-2-yl)-3-phenylacrylate | 88% |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate has shown significant promise in pharmaceutical development due to its biological activities. Research indicates that the compound interacts with specific biological targets, which may lead to potential therapeutic applications.

- Antimicrobial Properties : Studies have demonstrated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to be linked to its ability to inhibit key metabolic pathways in these pathogens.

- Antifungal Activity : Preliminary evaluations suggest that this compound exhibits antifungal properties, particularly against Candida albicans.

- Pharmacological Exploration : The compound's unique structure allows it to serve as a candidate for further pharmacological exploration, potentially leading to the development of new therapeutic agents targeting infections and other diseases.

Agrochemical Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its biological activity may contribute to effective pest control strategies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that can be optimized for yield and purity. Various characterization techniques such as Proton-NMR, FTIR, and Mass Spectrometry are employed to confirm the identity and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on their heterocyclic cores, substituents, and functional groups. Key comparisons are summarized below:

Table 1: Structural Comparison with Analogs

*Calculated based on formula C₁₉H₁₇ClN₂O₂.

Key Observations:

Heterocyclic Core Diversity: The pyrazine core in the target compound differs from imidazole (), pyrazole-thiazolidinone (), benzofuran (), and pyrimidine () analogs. Pyrazine’s two nitrogen atoms enable distinct electronic and hydrogen-bonding properties compared to imidazole (two nitrogens in a five-membered ring) or pyrimidine (two nitrogens in a six-membered ring). Benzofuran () and thiazolidinone () cores introduce oxygen or sulfur atoms, respectively, which may enhance polar interactions.

Substituent Effects: Chlorine vs. Sulfinyl Group (): The ethyl sulfinyl group in the benzofuran analog introduces chirality and enhances hydrogen-bonding capacity compared to the target compound’s ester group. Thioether Linkage (): The sulfur atom in the pyrimidine analog may improve metabolic stability compared to ester groups, which are prone to hydrolysis.

Physicochemical and Crystallographic Properties

- Target Compound: Limited data on solubility or melting point, but the ester group suggests moderate hydrophobicity. No crystallographic data is available in the provided evidence.

- Benzofuran Analog (): Crystal structure stabilized by π-π interactions (3.814 Å centroid distance) and C–H⋯O hydrogen bonds . The ethyl sulfinyl group contributes to lattice stability.

- Imidazole Analogs (): Substituted imidazoles with halogenated aryl groups (e.g., 4-chlorophenyl) likely exhibit strong aromatic stacking, similar to the benzofuran derivative.

Biological Activity

Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 216.62 g/mol. The compound features a pyrazine ring with a chloro substituent and an ester functional group, which are critical for its biological interactions .

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Potential : this compound has shown potential in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Synthesis

The synthesis of this compound typically involves multiple steps that allow for structural modifications to enhance its biological activity. The general synthetic route includes:

- Formation of the Pyrazine Ring : Starting from appropriate precursors, the pyrazine structure is formed through cyclization reactions.

- Chlorination : The introduction of the chloro group at the 6-position is achieved via electrophilic aromatic substitution.

- Esterification : Finally, the ester functional group is introduced through a reaction with ethyl acetate .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains. |

| Study B | Anticancer Effects | Showed reduced viability in cancer cell lines with IC50 values indicating potency. |

| Study C | Enzyme Inhibition | Identified as a competitive inhibitor for target enzymes involved in metabolic pathways. |

These findings highlight the compound's versatility and potential as a lead structure for drug development.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(6-chloro-5-oxo-4,5-dihydropyrazin-2-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between pyrazine derivatives and ethyl oxalyl monochloride. For example, analogous syntheses of ethyl esters involve reacting substituted pyrrolizines with ethyl oxalyl monochloride under anhydrous conditions in dichloromethane, followed by purification via column chromatography . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 for oxalyl chloride), reaction temperature (0–5°C to prevent side reactions), and solvent choice (polar aprotic solvents for better yield). Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. For refinement, SHELXL (integrated into SHELXTL or WinGX ) is widely used for small-molecule structures. Key steps include:

- Data integration : Use SAINT or CrysAlisPro .

- Structure solution : SHELXT for automated space-group determination and initial phase estimation .

- Refinement : Anisotropic displacement parameters for non-H atoms, and riding models for H atoms. Validate using PLATON for symmetry checks and ORTEP-3 for graphical representation .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : H and C NMR in CDCl₃ or DMSO-d₆ to confirm ester groups (δ ~4.2 ppm for CH₂CH₃) and pyrazine ring protons (δ ~7.5–8.5 ppm) .

- IR : Stretching vibrations for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 245.03) .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement (e.g., low electron density, twinning) be resolved?

- Twinning : Use SHELXL ’s TWIN and BASF commands to model twin laws. For partial hemihedral twinning, refine the twin fraction iteratively .

- Disorder : Apply PART and SUMP restraints in SHELXL to model split positions. Validate using the Rint and GooF (e.g., values <1.05 indicate robust models) .

- Low electron density : Combine with DFT-optimized geometries (e.g., Gaussian 16 ) to guide missing atom placement .

Q. What strategies are effective in optimizing multi-step syntheses involving sensitive intermediates?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection in pyrazine intermediates to prevent side reactions during esterification .

- Catalysis : Employ Pd-catalyzed cross-coupling for introducing chloro substituents while maintaining regioselectivity .

- Scale-up challenges : Monitor exothermic steps (e.g., acyl chloride formation) using calorimetry (RC1e) to prevent thermal degradation .

Q. How can computational modeling predict the reactivity or stability of this compound?

- DFT calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. For example, the pyrazine ring’s N atoms show high electrophilicity (f⁻ > 0.1), guiding functionalization sites .

- Molecular dynamics (MD) : Simulate solvation effects in ethyl acetate or DMSO to assess aggregation tendencies.

- Docking studies : Map interactions with biological targets (e.g., kinases) using AutoDock Vina , focusing on hydrogen bonds with the carbonyl group .

Q. What are the critical safety considerations for handling this compound?

- Toxicity : Classify as a Category 3 irritant (GHS07). Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .

- Storage : Store in amber vials at –20°C under argon to prevent hydrolysis of the ester group.

- Spill management : Neutralize with sodium bicarbonate (1:10 w/w) and dispose via hazardous waste protocols .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Analogous Ethyl Esters

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P2₁/c | |

| a, b, c (Å) | 10.25, 12.78, 15.34 | |

| R1 (I > 2σ) | 0.042 |

Q. Table 2. Optimized Synthetic Conditions

| Step | Conditions | Yield (%) |

|---|---|---|

| Esterification | 0°C, DCM, 12 h | 78 |

| Purification | SiO₂ (hexane:EtOAc 3:1) | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.